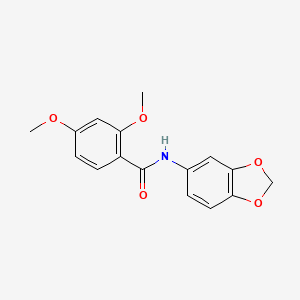
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. BDB is structurally similar to MDMA, which is a widely used recreational drug. However, BDB has a unique chemical structure that makes it distinct from other phenethylamines.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide acts on the serotonin and dopamine systems in the brain, which are responsible for regulating mood, appetite, and sleep. This compound increases the release of serotonin and dopamine, leading to feelings of euphoria and empathy. This compound also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems in some individuals. This compound also causes the release of cortisol, a stress hormone, which can lead to anxiety and depression. This compound has been shown to cause neurotoxicity in animal studies, which raises concerns about its safety for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide has several advantages for lab experiments, including its ability to induce empathogenic effects in animals. This makes it a useful tool for studying social behavior and communication. This compound can also be used to study the effects of serotonin and dopamine on the brain. However, this compound has several limitations, including its potential for neurotoxicity and its potential to cause cardiovascular problems. These limitations make it challenging to use this compound in human studies.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Researchers are also interested in studying the long-term effects of this compound on the brain and body. Another area of interest is the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases and cancer.
Conclusion
In conclusion, this compound is a psychoactive drug with potential therapeutic applications. It has been the subject of several scientific studies, which have shown that it has neuroprotective, anti-inflammatory, and anti-cancer properties. This compound acts on the serotonin and dopamine systems in the brain, leading to feelings of euphoria and empathy. However, this compound has several limitations, including its potential for neurotoxicity and cardiovascular problems. Further research is needed to fully understand the effects of this compound on the brain and body and to develop new drugs based on its chemical structure.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide can be synthesized using various methods, including the reduction of safrole, which is a natural compound found in plants such as sassafras. The reduction of safrole yields MDP2P, which is then converted to this compound using reagents such as hydrochloric acid and ammonium acetate. The synthesis of this compound requires a high level of expertise and equipment, making it challenging for non-professionals to produce it.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-2,4-dimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. Research has shown that this compound has neuroprotective properties, which means it can protect the brain from damage caused by oxidative stress and inflammation. This compound has also been shown to have anti-inflammatory and anti-cancer properties. These findings suggest that this compound could be used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-11-4-5-12(14(8-11)20-2)16(18)17-10-3-6-13-15(7-10)22-9-21-13/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGIONOLTVEUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
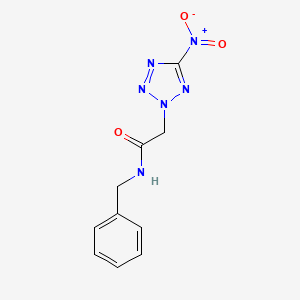
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5720579.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

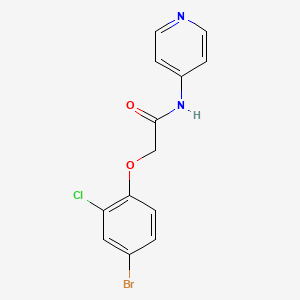
![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)

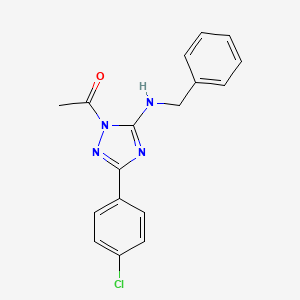
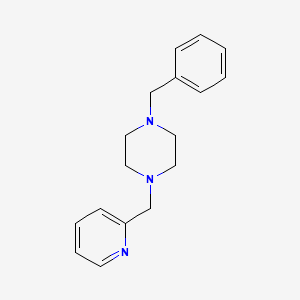
![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)